ethyl 5-(5-cyclopropyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(5-cyclopropyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core with a cyclopropyl-1,2-oxazole moiety
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyridine scaffolds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
For instance, CDK2 inhibitors can prevent the progression of the cell cycle, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
By inhibiting CDK2, these compounds can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Result of Action
Based on the known effects of cdk2 inhibitors, we can infer that this compound might lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(5-cyclopropyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazines. The cyclopropyl-1,2-oxazole moiety is then introduced through subsequent reactions, often involving cyclopropanation and oxazolization steps.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, ethyl 5-(5-cyclopropyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate may be used to study biological processes or as a tool in molecular biology experiments.
Medicine: In medicinal chemistry, this compound has potential applications in drug discovery and development. Its unique structure may interact with biological targets in ways that could lead to the development of new therapeutic agents.
Industry: In industry, this compound could be used in the development of new materials or as a component in various chemical processes.
Comparison with Similar Compounds
Ethyl 5-amino-4-cyclopropylisoxazole-3-carboxylate
Pyrazolo[1,5-a]pyridine derivatives
Cyclopropyl-1,2-oxazole derivatives
Uniqueness: Ethyl 5-(5-cyclopropyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate stands out due to its unique combination of the pyrazolo[1,5-a]pyridine core and the cyclopropyl-1,2-oxazole moiety. This combination may confer unique chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
ethyl 5-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-2-24-17(23)12-9-18-21-6-5-11(7-14(12)21)19-16(22)13-8-15(25-20-13)10-3-4-10/h5-10H,2-4H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDROXLDHCUACED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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